molecular formula C25H20ClN5O2S B2716001 N-(3-chlorophenyl)-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide CAS No. 1111151-43-9

N-(3-chlorophenyl)-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide

Cat. No.: B2716001
CAS No.: 1111151-43-9
M. Wt: 489.98
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-chlorophenyl)-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide is a heterocyclic compound featuring a triazolo[4,3-a]quinazoline core fused with a thioacetamide moiety. The structure includes a 3-chlorophenyl group attached to the acetamide nitrogen and a phenethyl substituent at position 4 of the triazoloquinazoline ring. This compound is synthesized via cyclization reactions involving thiosemicarbazide precursors, analogous to methods described for related triazoloquinazoline derivatives . Characterization typically employs IR, $ ^1 \text{H} $ NMR, $ ^{13} \text{C} $ NMR, and mass spectrometry to confirm the presence of functional groups such as the thioacetamide (-NHC=S) linkage and the quinazolinone carbonyl (C=O) .

Properties

CAS No.

1111151-43-9

Molecular Formula

C25H20ClN5O2S

Molecular Weight

489.98

IUPAC Name

N-(3-chlorophenyl)-2-[[5-oxo-4-(2-phenylethyl)-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]sulfanyl]acetamide

InChI

InChI=1S/C25H20ClN5O2S/c26-18-9-6-10-19(15-18)27-22(32)16-34-25-29-28-24-30(14-13-17-7-2-1-3-8-17)23(33)20-11-4-5-12-21(20)31(24)25/h1-12,15H,13-14,16H2,(H,27,32)

SMILES

C1=CC=C(C=C1)CCN2C(=O)C3=CC=CC=C3N4C2=NN=C4SCC(=O)NC5=CC(=CC=C5)Cl

solubility

not available

Origin of Product

United States

Biological Activity

N-(3-chlorophenyl)-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of cancer research and pharmacology. This article aims to provide a comprehensive overview of its biological activity based on various research findings, including synthesized data, case studies, and structural analyses.

Chemical Structure and Synthesis

The compound features a complex structure characterized by a chlorophenyl group and a quinazolinone derivative linked through a thioacetamide moiety. The synthesis typically involves multi-step organic reactions, including the use of reagents such as acetonitrile and potassium carbonate to facilitate the formation of the desired product from simpler precursors .

Biological Activity

1. Anticancer Properties

Recent studies have highlighted the anticancer potential of quinazolinone derivatives. Specifically, compounds similar to this compound have shown promising results in inducing apoptosis in cancer cell lines. For instance:

  • Cell Cycle Arrest : Research indicates that derivatives can induce cell cycle arrest at the G1 phase in HCT116 colorectal cancer cells. This effect is associated with alterations in the expression levels of key regulatory proteins such as p53 and Bcl-2 .
  • Apoptosis Induction : The compound has demonstrated the ability to significantly increase apoptotic cell populations, suggesting its potential as an effective anticancer agent. This is supported by molecular docking studies that elucidate its binding affinity to target enzymes involved in cancer progression .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
Cell Cycle ArrestG1 phase arrest in HCT116 cells
Apoptosis InductionIncreased apoptotic cells
Cytotoxicity ProfileSafe cytotoxic profile in preliminary studies

Case Studies

Case Study 1: Quinazolinone Derivatives

A study focusing on quinazolinone derivatives found that compounds with similar structures to this compound exhibited significant cytotoxicity against various cancer cell lines. The research emphasized structure–activity relationships (SAR) that guided the modification of these compounds to enhance their biological efficacy while minimizing toxicity .

Case Study 2: Molecular Docking Analysis

Molecular docking simulations revealed that the compound binds effectively to specific targets associated with cancer cell proliferation. These studies provide insights into the molecular mechanisms underlying its anticancer effects and suggest avenues for further drug development targeting similar pathways .

Scientific Research Applications

Medicinal Chemistry Applications

The compound exhibits significant promise as an antitumor agent . Research indicates that derivatives of the triazoloquinazoline scaffold can inhibit specific kinases, such as polo-like kinase 1 (Plk1), which is crucial in cancer cell proliferation and survival. Inhibitors targeting Plk1 have been linked to reduced tumor growth in various cancer models .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntitumorInhibition of Plk1; potential for cancer treatment
AntimicrobialExhibits activity against certain bacterial strains
Anti-inflammatoryPotential to modulate inflammatory pathways

Case Study 1: Antitumor Activity

A study conducted on various cancer cell lines demonstrated that compounds derived from the triazoloquinazoline scaffold showed a dose-dependent reduction in cell viability. The research highlighted that the compound's ability to inhibit Plk1 resulted in significant apoptosis in cancer cells compared to controls .

Case Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial potential of similar compounds revealed effective inhibition against Gram-positive bacteria. The mechanism was attributed to the disruption of bacterial cell wall synthesis, showcasing the compound's versatility beyond anticancer applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Core Heterocyclic Systems

  • Triazolo[4,3-a]quinazoline Derivatives: The target compound shares its core with derivatives like methyl-2-(2-(4,5-dihydro-4-methyl-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl-thio)acetamido)-3-methylbutanoate (), which features a methyl group at position 4 and a methylbutanoate ester substituent. Key differences include the phenethyl group in the target compound versus smaller alkyl/ester groups in analogs . Imidazo[1,5-a]quinazoline:
  • 3a-(4-Chlorophenyl)-1-thioxo-2,3,3a,4-tetrahydroimidazo[1,5-a]quinazolin-5(1H)-one () replaces the triazole ring with an imidazole fused to quinazoline. This structural shift impacts electronic properties and tautomer stability, as confirmed by DFT-NMR analysis .

Substituent Modifications

  • Aryl Groups :
    • The 3-chlorophenyl group in the target compound contrasts with fluorophenyl (e.g., 2-(3-(4-fluorophenyl)-4-oxo-3,4-dihydroquinazolin-2-ylthio)-N-(2-(4-chlorophenyl)-4-oxo-1,2,3,4-tetrahydroquinazolin-6-yl)acetamide, ) and unsubstituted phenyl moieties in analogs. Halogen substituents influence lipophilicity and receptor binding .
  • Thioacetamide Linkages :
    • Compounds like N-(2-(2-chlorophenyl)-4-oxothiazolidin-3-yl)-2-((3-(4-fluorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetamide (AJ5d, ) share the thioacetamide motif but differ in the attached heterocyclic systems and substituents .

Physical Data

Compound (Reference) Substituents Melting Point (°C) Yield (%) Key Spectral Data (IR, NMR)
Target Compound 3-Chlorophenyl, phenethyl Not reported Not given Thioacetamide (C=S, ~1612 cm⁻¹)
AJ5d () 4-Fluorophenyl, 2-chlorophenyl Not reported 61 Quinazolinone C=O (~1682 cm⁻¹)
Compound 11e () Furan-2-yl, methylpentanehydrazide 230–231 92 C=O (1682 cm⁻¹), NH (3263 cm⁻¹)
Imidazo[1,5-a]quinazoline () 4-Chlorophenyl Not reported Not given Thioacetamide (DFT-confirmed)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.